molecular formula C19H23NO2 B5315044 N-[1-(4-ethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide

N-[1-(4-ethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide

Cat. No. B5315044
M. Wt: 297.4 g/mol
InChI Key: FLNGUVAFSSYRPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-ethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound is commonly known as Etomidate or Amidate and is used as an intravenous anesthetic agent. Etomidate has a unique chemical structure that allows it to bind to specific receptors in the brain, leading to its anesthetic effects.

Mechanism of Action

Etomidate works by binding to specific receptors in the brain, known as GABA-A receptors. These receptors are responsible for inhibiting the activity of neurons in the brain, leading to its anesthetic effects. Etomidate enhances the activity of GABA-A receptors, leading to increased inhibition of neuronal activity and subsequent anesthesia.
Biochemical and Physiological Effects:
Etomidate has several biochemical and physiological effects, including sedation, amnesia, and muscle relaxation. It also has minimal effects on the cardiovascular system, making it a preferred choice for patients who are at risk of cardiovascular instability.

Advantages and Limitations for Lab Experiments

Etomidate has several advantages for lab experiments, including its rapid onset of action and short duration of action. It also has minimal effects on the cardiovascular system, making it a preferred choice for experiments involving cardiovascular measurements. However, Etomidate has limitations, including its potential to cause adrenal suppression, which can lead to prolonged recovery times and increased risk of infection.

Future Directions

There are several future directions for the study of Etomidate, including its potential use in the treatment of status epilepticus. Additionally, further research is needed to better understand the mechanism of action of Etomidate and its effects on the cardiovascular system. Finally, the development of new analogs of Etomidate with improved pharmacological properties could lead to the development of more effective anesthetic agents.

Synthesis Methods

Etomidate is synthesized by reacting 2-phenyl-2-propanol with ethyl iodide to form 2-ethylphenyl-2-propanol. This intermediate is then reacted with 4-ethoxybenzyl chloride to form N-[1-(4-ethoxyphenyl)ethyl]-2-phenyl-2-propanol. Finally, this compound is reacted with acetic anhydride to form N-[1-(4-ethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide, also known as Etomidate.

Scientific Research Applications

Etomidate has been extensively studied in the scientific community due to its potential applications in the field of medicine. It is commonly used as an intravenous anesthetic agent in surgical procedures, particularly in patients who are at risk of cardiovascular instability. Etomidate has also been studied for its potential use in the treatment of status epilepticus, a condition characterized by prolonged seizures.

properties

IUPAC Name

N-[1-(4-ethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-4-22-18-11-9-16(10-12-18)15(3)20-19(21)13-17-8-6-5-7-14(17)2/h5-12,15H,4,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNGUVAFSSYRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)CC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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